molecular formula C17H14F3N3O4S2 B2886515 1-(4-nitrobenzenesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole CAS No. 868218-32-0

1-(4-nitrobenzenesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2886515
CAS No.: 868218-32-0
M. Wt: 445.43
InChI Key: RDQCUHYKZYGOQW-UHFFFAOYSA-N
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Description

This compound features a 4,5-dihydroimidazole core substituted with a 4-nitrobenzenesulfonyl group at position 1 and a 4-(trifluoromethyl)benzylsulfanyl group at position 2. The 4-nitrobenzenesulfonyl moiety is a strong electron-withdrawing group, enhancing electrophilicity, while the 4-(trifluoromethyl)benzylsulfanyl substituent contributes to lipophilicity and steric bulk. Such structural features are common in medicinal chemistry for optimizing pharmacokinetic properties and target binding .

Properties

IUPAC Name

1-(4-nitrophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O4S2/c18-17(19,20)13-3-1-12(2-4-13)11-28-16-21-9-10-22(16)29(26,27)15-7-5-14(6-8-15)23(24)25/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQCUHYKZYGOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-nitrobenzenesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the nitrophenyl sulfonyl chloride: This is achieved by reacting 4-nitrophenyl sulfonic acid with thionyl chloride.

    Synthesis of the trifluoromethyl phenyl methyl sulfide: This involves the reaction of 4-(trifluoromethyl)benzyl chloride with sodium sulfide.

    Cyclization to form the dihydroimidazole ring: The final step involves the reaction of the intermediate compounds under specific conditions to form the dihydroimidazole ring.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-(4-nitrobenzenesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and nitrophenyl positions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-nitrobenzenesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-nitrobenzenesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl and nitrophenyl groups play a crucial role in its reactivity, allowing it to interact with enzymes and proteins. The trifluoromethyl group enhances its stability and bioavailability. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Features

Key structural analogs and their substituent differences are summarized below:

Table 1: Structural Comparison of Selected Imidazole Derivatives

Compound Name/ID Sulfonyl Group Substituent Sulfanyl Group Substituent Key Functional Groups Reference
Target Compound 4-Nitrobenzenesulfonyl 4-(Trifluoromethyl)benzyl Imidazole, Sulfonyl, Sulfanyl
851805-74-8 () 4-Nitrobenzoyl 3-(Trifluoromethyl)benzyl Imidazole, Benzoyl, Sulfanyl
MLS000680062 () 4-Fluorophenylsulfonyl Ethyl Imidazole, Sulfonyl, Ethyl
1-(4-Chloro-3-nitro...) () 4-Chloro-3-nitrobenzenesulfonyl Methyl Imidazole, Sulfonyl, Methyl
  • Positional Isomerism : The compound 851805-74-8 () differs in the sulfonyl group (benzoyl vs. benzenesulfonyl) and the trifluoromethyl position (meta vs. para). Para-substitution generally enhances electronic effects due to symmetry .
  • Electron-Withdrawing Groups : The target compound’s nitro group is more electron-withdrawing than the fluorine in MLS000680062 (), increasing electrophilicity .
  • Steric Effects : The 4-(trifluoromethyl)benzyl group in the target compound introduces greater steric hindrance compared to ethyl or methyl substituents in analogs .

Physicochemical Properties

Table 2: Physicochemical Properties of Selected Compounds

Compound Molecular Weight Predicted LogP Solubility Key Observations
Target Compound ~425.3 ~3.5 Organic solvents High lipophilicity due to CF₃ group
1f () 667.9 ~4.2 DMSO, DMF Urea core enhances polarity
11d () 534.1 ~3.8 DMSO Trifluoromethyl improves stability
PTBIBI () ~600 ~5.0 Toluene Bulky aryl groups reduce solubility
  • Lipophilicity : The trifluoromethyl group in the target compound increases LogP compared to urea derivatives () but remains lower than aryl-rich analogs like PTBIBI () .
  • Solubility : Sulfonyl and nitro groups reduce aqueous solubility, favoring organic solvents like DMSO or toluene .

Research Findings and Trends

  • Substituent Position Matters : Para-substitution (target compound) vs. meta () alters electronic distribution and binding affinity .
  • Trifluoromethyl’s Role : Enhances lipophilicity and metabolic stability across multiple compound classes () .
  • Sulfonyl vs. Benzoyl : Sulfonyl groups increase electrophilicity and hydrogen-bond acceptor capacity compared to benzoyl () .

Biological Activity

1-(4-Nitrobenzenesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a synthetic compound with a complex structure that has garnered attention due to its potential biological activities. This article explores its biological properties, focusing on antibacterial activity and mechanisms of action, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features several notable functional groups:

  • Nitrophenyl sulfonyl group : Enhances reactivity and biological interaction.
  • Trifluoromethyl group : Increases lipophilicity and stability.
  • Dihydroimidazole ring : Imparts unique chemical properties.

Chemical Formula

C17H14F3N3O4S2C_{17}H_{14}F_3N_3O_4S_2

IUPAC Name

1-(4-nitrophenyl)sulfonyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole

Antibacterial Activity

Research indicates that derivatives of imidazole compounds, including the target compound, exhibit significant antibacterial properties. For instance, studies have shown that imidazole derivatives can effectively inhibit the growth of various bacterial strains.

Comparative Antibacterial Efficacy

A study evaluated the antibacterial activity of imidazole derivatives against several bacterial strains using the agar disc diffusion method. The results are summarized in the following table:

CompoundZone of Inhibition (mm)Bacteria Tested
1a20E. coli
1b15S. aureus
1c22B. subtilis
1d19P. aeruginosa
Streptomycin (Control)28Various

Note: The values represent the diameter of the inhibition zone measured in millimeters.

The mechanism by which this compound exerts its antibacterial effects is hypothesized to involve:

  • Inhibition of DNA synthesis : Similar to other nitroimidazoles, it may undergo a reduction process leading to the formation of reactive intermediates that damage bacterial DNA.
  • Interaction with bacterial enzymes : The sulfonyl and nitrophenyl groups facilitate binding to specific enzymes, disrupting metabolic pathways crucial for bacterial survival.

Study on Antimicrobial Potency

A study published in Molecules focused on synthesizing and evaluating various imidazole derivatives for their antimicrobial activity. Among these, compounds similar to our target compound demonstrated potent activity against Gram-positive and Gram-negative bacteria. The study highlighted that modifications in the imidazole structure could significantly influence antibacterial efficacy .

Resistance Patterns

Despite the promising antibacterial properties, resistance patterns have been observed with certain bacterial strains against imidazole derivatives. Notably, resistance mechanisms in E. coli and K. pneumoniae have been documented, emphasizing the need for further research into overcoming such resistance .

Q & A

Q. Key Considerations :

  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to polar byproducts.
  • Reaction yields (60–75%) depend on stoichiometric control of sulfonylation and alkylation steps .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Resolve imidazole ring protons (δ 3.2–4.1 ppm for CH₂ groups) and sulfonyl/trifluoromethyl substituents (e.g., CF₃ at δ 120–125 ppm in ¹⁹F NMR) .
    • 2D NMR (HSQC, HMBC) : Confirm connectivity between the sulfonyl group and imidazole core .
  • X-ray Crystallography :
    • Use SHELXL for structure refinement. Key parameters:
  • Mo Kα radiation (λ = 0.71073 Å), 100 K temperature.
  • R-factor < 0.05 for high-resolution data (<1.0 Å) .
    • ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .

Advanced: How do structural modifications (e.g., nitro vs. methoxy sulfonyl groups) influence biological activity?

Methodological Answer :
Comparative SAR studies reveal:

SubstituentBiological Activity (IC₅₀, μM)Key Interactions
4-Nitrobenzenesulfonyl12.3 (Antifungal)Enhanced electron-withdrawing effect stabilizes enzyme binding
4-Methoxybenzenesulfonyl45.7 (Antifungal)Reduced polarity decreases membrane permeability
Trifluoromethylbenzyl8.9 (Anticancer)Hydrophobic interactions with kinase active sites

Q. Design Strategy :

  • Nitro groups improve target affinity but may reduce solubility. Balance via co-crystallization studies with PEG-based precipitants .

Advanced: How can researchers resolve contradictions in biological activity data across similar derivatives?

Q. Methodological Answer :

Dose-Response Validation : Replicate assays (e.g., MIC for antimicrobial activity) under standardized conditions (pH 7.4, 37°C) to rule out experimental variability .

Metabolic Stability Testing : Use hepatic microsomes to assess if trifluoromethyl groups enhance metabolic resistance, falsely inflating activity .

Computational Docking : Compare binding modes of nitro vs. methoxy derivatives to identify steric clashes or electronic mismatches (e.g., AutoDock Vina with AMBER force fields) .

Advanced: What computational strategies predict the compound’s mechanism of action?

Q. Methodological Answer :

  • Molecular Dynamics (MD) Simulations :
    • Simulate interactions with Candida albicans CYP51 (target for antifungal activity) using GROMACS. Key metrics:
  • RMSD < 2.0 Å indicates stable binding.
  • Hydrogen bonds between sulfonyl oxygen and heme iron .
  • QSAR Modeling :
    • Train models with descriptors like LogP, polar surface area, and Hammett constants (σ) for nitro groups. Validate with leave-one-out cross-validation (R² > 0.8) .

Advanced: How can crystallization conditions be optimized for X-ray diffraction studies?

Q. Methodological Answer :

  • Screening Protocols :
    • Use vapor diffusion (hanging drop) with 24-well plates. Test PEG 4000 (20% w/v) and 2-methyl-2,4-pentanediol (MPD) as precipitants .
    • Add 0.1 M MgCl₂ to improve crystal morphology .
  • Refinement in SHELXL :
    • Apply TWIN and BASF commands for handling pseudo-merohedral twinning.
    • Use ISOR restraints for disordered trifluoromethyl groups .

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